An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-2-propyl-4-quinolinol
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-2-propyl-4-quinolinol
Foreword: Navigating the Known and the Novel in Quinolone Chemistry
To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration of 5,7-Dimethyl-2-propyl-4-quinolinol. This molecule belongs to the broader class of 4-hydroxy-2-alkylquinolines (HAQs), a family of compounds that have garnered significant interest for their diverse biological activities, including roles in bacterial quorum sensing and potential as antimicrobial agents.[1][2] While extensive research exists for the general class of quinolines and specific HAQs, detailed experimental data for 5,7-Dimethyl-2-propyl-4-quinolinol remains limited in publicly accessible literature.
This guide, therefore, adopts a dual approach. Firstly, it collates and presents the known structural and predicted physicochemical properties of the target molecule. Secondly, and crucially, it provides a robust framework of established methodologies for synthesis, purification, and analytical characterization, derived from closely related and well-documented quinolinol analogs. The protocols herein are designed to be self-validating, offering a clear path for the empirical determination of this molecule's unique physicochemical profile. Our objective is to equip you with both the foundational knowledge and the practical tools to confidently advance your research and development endeavors with this promising compound.
Molecular Identity and Predicted Physicochemical Profile
5,7-Dimethyl-2-propyl-4-quinolinol is a heterocyclic aromatic organic compound. The core structure consists of a quinoline ring system with methyl groups at positions 5 and 7, a propyl group at position 2, and a hydroxyl group at position 4. This substitution pattern is anticipated to significantly influence its solubility, lipophilicity, and potential for biological interactions.
Chemical Structure
Caption: Proposed synthetic workflow for 5,7-Dimethyl-2-propyl-4-quinolinol.
Step-by-Step Synthesis Protocol
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Condensation:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3,5-dimethylaniline and ethyl 3-oxohexanoate in a suitable solvent such as toluene.
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Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
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Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is complete when no more water is collected.
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Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
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-
Thermal Cyclization:
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Add the crude intermediate to a high-boiling point solvent like Dowtherm A.
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Heat the mixture to approximately 250 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
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Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate further precipitation.
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Collect the solid product by vacuum filtration.
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Purification Protocol: Recrystallization
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Dissolve the crude solid product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or a mixture of ethanol and water).
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If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through a pad of celite.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization: A Validated Approach
A robust analytical workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized 5,7-Dimethyl-2-propyl-4-quinolinol. The following methodologies are standard in the analysis of quinoline derivatives. [3]
Analytical Workflow
Caption: A comprehensive analytical workflow for compound characterization.
Recommended Analytical Protocols
3.2.1. Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) is recommended. [3]* Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.
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Flow Rate: 0.3 - 0.5 mL/min.
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Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan of the compound in the mobile phase.
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Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent like methanol. Filter through a 0.22 µm syringe filter before injection. [3]* Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines. [4] 3.2.2. Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for quinoline compounds. [5]* Analysis: Monitor for the protonated molecule [M+H]⁺. For 5,7-Dimethyl-2-propyl-4-quinolinol, the expected m/z would be approximately 216.13.
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MS/MS: Perform collision-induced dissociation (CID) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.
3.2.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Key expected signals include those for the aromatic protons on the quinoline ring, the methyl groups, and the propyl side chain.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the 14 carbon atoms in the structure.
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
Potential Applications and Safety Considerations
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. [6][7][8][9][10]The specific substitution pattern of 5,7-Dimethyl-2-propyl-4-quinolinol, particularly the 2-alkyl and 4-hydroxy motifs, suggests potential as an antimicrobial agent, possibly by interfering with bacterial quorum sensing pathways, similar to other HAQs. [1][11] Safety: As with any novel chemical entity, 5,7-Dimethyl-2-propyl-4-quinolinol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. A comprehensive safety assessment, including cytotoxicity and genotoxicity studies, is a prerequisite for any further development.
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and comprehensive physicochemical characterization of 5,7-Dimethyl-2-propyl-4-quinolinol. While direct experimental data for this specific molecule is not yet widely available, the proposed methodologies, grounded in the established chemistry of related quinolinols, offer a clear and reliable path forward. The predicted properties suggest a molecule of significant interest, and it is our hope that this guide will empower researchers to unlock its full potential.
References
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- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
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